molecular formula C24H27N5O3 B11128126 5-(3,4-dimethoxyphenyl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B11128126
M. Wt: 433.5 g/mol
InChI Key: PGCMKLVTVAFRRN-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a dimethoxyphenyl group and a benzodiazole moiety. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then coupled with 2-(1H-benzodiazol-2-yl)ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, dimethoxyphenyl group, and benzodiazole moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H27N5O3/c1-15(2)29-20-8-6-5-7-17(20)26-23(29)11-12-25-24(30)19-14-18(27-28-19)16-9-10-21(31-3)22(13-16)32-4/h5-10,13-15H,11-12H2,1-4H3,(H,25,30)(H,27,28)

InChI Key

PGCMKLVTVAFRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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